(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound features multiple functional groups, including bromine atoms, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: This method involves cyclodehydration of β-phenylethylamine derivatives to form tetrahydroisoquinoline derivatives.
Pictet-Gams Reaction: This reaction involves the cyclization of β-phenylethylamines with aldehydes in the presence of acid.
Pomeranz-Fritsch Reaction: This method involves the cyclization of β-phenylethylamines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with methoxy groups instead of bromine atoms.
D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar backbone but without the bromine atoms and hydroxyl group.
Uniqueness: (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3S)-6,8-dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBWJUCEIXOBO-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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